methyl 3-(N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)sulfamoyl)thiophene-2-carboxylate
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Overview
Description
Imidazo[1,2-a]pyridines are a class of organic compounds that have attracted significant interest in the medicinal chemistry community due to their promising and diverse bioactivity . They have been associated with antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . Some synthetic drugs that contain this imidazo[1,2-a]pyridine have been commercialized .
Synthesis Analysis
The typical procedure for the synthesis of these compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines under microwave irradiation has also been developed .
Chemical Reactions Analysis
The synthesis of imidazo[1,2-a]pyridines often involves reactions such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination .
Scientific Research Applications
- Imidazole-containing compounds have garnered attention for their potential as anticancer agents. Researchers have investigated the cytotoxic effects of derivatives like the one you mentioned. These compounds may interfere with cancer cell growth, apoptosis pathways, or angiogenesis .
- The imidazole ring system often exhibits antimicrobial properties. Scientists have explored the antibacterial, antifungal, and antiviral potential of imidazole derivatives. The compound you mentioned could be evaluated for its efficacy against specific pathogens .
- Imidazole-based molecules have shown promise as anti-inflammatory agents. They may modulate inflammatory pathways, making them relevant for conditions like rheumatoid arthritis or inflammatory bowel diseases .
- Imidazole-containing compounds contribute to the development of optoelectronic materials. Their electronic properties make them suitable for applications in sensors, organic light-emitting diodes (OLEDs), and photovoltaic devices .
- Some imidazole derivatives exhibit fluorescence properties. Researchers have explored their use as sensors for detecting specific ions or molecules. The compound you mentioned might serve as a versatile sensor for anions or other analytes .
Anticancer Agents
Antimicrobial Activity
Anti-Inflammatory Agents
Optoelectronic Materials
Fluorescent Sensors
Mechanism of Action
Target of Action
The compound, methyl 3-(N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)sulfamoyl)thiophene-2-carboxylate, is part of the imidazo[1,2-a]pyridines class of compounds . This class of compounds has been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators . Therefore, the primary targets of this compound could be CDKs, calcium channels, and GABA A receptors.
Mode of Action
Given its classification, it can be inferred that it may inhibit cdks, modulate calcium channels, or interact with gaba a receptors . These interactions could lead to changes in cell cycle progression, calcium ion transport, or neurotransmission, respectively.
Biochemical Pathways
The compound’s interaction with its targets could affect several biochemical pathways. For instance, inhibition of CDKs could impact the cell cycle control pathway, modulation of calcium channels could affect calcium signaling pathways, and interaction with GABA A receptors could influence neurotransmission pathways .
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. For instance, CDK inhibition could lead to cell cycle arrest and potential anticancer effects. Modulation of calcium channels could influence muscle contraction and neuronal excitability. Interaction with GABA A receptors could have effects on mood, anxiety, and sleep .
Future Directions
properties
IUPAC Name |
methyl 3-[ethyl(imidazo[1,2-a]pyridin-3-ylmethyl)sulfamoyl]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S2/c1-3-18(11-12-10-17-14-6-4-5-8-19(12)14)25(21,22)13-7-9-24-15(13)16(20)23-2/h4-10H,3,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEGHQRFGSKXYEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CN=C2N1C=CC=C2)S(=O)(=O)C3=C(SC=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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